3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid pinacol ester
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Overview
Description
3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid pinacol ester is a boronic ester compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base, resulting in the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reaction.
Protic Acids: Used in protodeboronation reactions to remove the boronic ester group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Hydrocarbons: Formed through protodeboronation
Scientific Research Applications
3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the new carbon-carbon bond. The boronic ester acts as a nucleophile, transferring its organic group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the cyclopropyl and pyrazolyl groups.
3-Cyanophenylboronic Acid Pinacol Ester: Contains a cyano group instead of the cyclopropyl and pyrazolyl groups.
Uniqueness
3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid pinacol ester is unique due to the presence of the cyclopropyl and pyrazolyl groups, which can impart different electronic and steric properties compared to other boronic esters. These unique features can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
Molecular Formula |
C18H23BN2O2 |
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Molecular Weight |
310.2 g/mol |
IUPAC Name |
1-cyclopropyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole |
InChI |
InChI=1S/C18H23BN2O2/c1-17(2)18(3,4)23-19(22-17)15-7-5-6-13(10-15)14-11-20-21(12-14)16-8-9-16/h5-7,10-12,16H,8-9H2,1-4H3 |
InChI Key |
UGZHTZOIISNCJN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN(N=C3)C4CC4 |
Origin of Product |
United States |
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